![molecular formula C6H3BrFIO B6305703 5-Bromo-2-fluoro-3-iodophenol CAS No. 1805108-68-2](/img/structure/B6305703.png)
5-Bromo-2-fluoro-3-iodophenol
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Overview
Description
5-Bromo-2-fluoro-3-iodophenol is an organic compound with the molecular formula C6H3BrFIO . It is used in the synthesis of various compounds, such as drugs, and in the study of biochemical effects .
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-3-iodophenol involves several steps. It is produced by electrophilic halogenation of phenol with bromine . It has been used in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-3-iodophenol has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
5-Bromo-2-fluoro-3-iodophenol is a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .Scientific Research Applications
- Application : Medicinal chemists use this compound to create novel drugs or optimize existing ones. It can be incorporated into drug scaffolds, affecting their pharmacokinetics, bioavailability, and target specificity .
- Application : Researchers use 5-Bromo-2-fluoro-3-iodophenol as a probe to investigate drug-receptor interactions. By labeling specific sites on proteins or enzymes, they gain insights into binding mechanisms and functional consequences .
- Application : Scientists employ this compound to study protein structure, function, and enzymatic activity. It can be used as a labeling agent or a substrate for enzyme assays .
- Application : Researchers explore the effects of 5-Bromo-2-fluoro-3-iodophenol on cell viability, gene expression, and signaling pathways. This informs our understanding of cellular responses and potential therapeutic applications .
- Application : The compound participates in cross-coupling reactions, palladium-catalyzed transformations, and other synthetic processes. Its unique halogen combination allows for diverse functionalization strategies .
- Application : By incorporating radioactive iodine isotopes (^123I, ^124I, or ^131I), researchers create radiolabeled derivatives of 5-Bromo-2-fluoro-3-iodophenol. These serve as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) .
- Application : Researchers explore the use of 5-Bromo-2-fluoro-3-iodophenol in modifying surfaces, such as coatings, films, or nanoparticles. Functionalized materials find applications in catalysis, sensors, and drug delivery .
- Application : Scientists use this compound as a standard or reference material in analytical techniques (e.g., gas chromatography-mass spectrometry). It aids in detecting trace levels of related compounds in environmental samples .
Drug Synthesis and Development
Mechanism of Action Studies
Protein and Enzyme Studies
Biochemical Effects Research
Organic Synthesis and Methodology Development
Radiochemistry and Imaging Agents
Material Science and Surface Modification
Environmental Chemistry and Analytical Methods
Mechanism of Action
Safety and Hazards
5-Bromo-2-fluoro-3-iodophenol is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .
Future Directions
While specific future directions for 5-Bromo-2-fluoro-3-iodophenol are not mentioned in the search results, it is used in the synthesis of various compounds and in the study of biochemical effects . This suggests that it may continue to be used in the development of new drugs and in biochemical research.
properties
IUPAC Name |
5-bromo-2-fluoro-3-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYZGVPVAOBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-iodophenol |
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